3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolo[3,2-b]pyridines. This compound is characterized by the presence of an iodine atom at the 3-position and a methoxy group at the 7-position of the pyrrole ring. Its unique structure contributes to its potential applications in medicinal chemistry, particularly in drug discovery and development.
3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine is classified under heterocyclic compounds, specifically as a pyrrole derivative. It exhibits properties typical of both pyrroles and pyridines, making it a subject of interest in organic synthesis and pharmacology.
The synthesis of 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves several key steps:
The reaction conditions must be optimized for yield and purity. For instance, controlling temperature and reaction time during iodination is crucial to prevent overreaction or side products. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of these reactions and confirm product identity.
The molecular structure of 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine features:
These structural characteristics contribute to its reactivity and biological activity.
3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions expand the synthetic utility of 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine in developing new derivatives with enhanced properties.
The mechanism of action for 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine largely depends on its biological targets. In medicinal chemistry, derivatives of this compound have been studied for their ability to inhibit specific enzymes or receptors involved in various disease pathways:
Data from studies indicate that modifications to this compound can enhance its potency against specific targets, making it a valuable candidate for further research in therapeutic applications.
The physical properties of 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine include:
Chemical properties include:
Relevant data indicates that these properties facilitate its use in various synthetic applications.
The applications of 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine extend across several scientific domains:
The pyrrolopyridine system exists as six structural isomers differentiated by nitrogen positioning within the fused ring system. Pyrrolo[3,2-b]pyridine (7-azaindole) features a bridgehead nitrogen at the 1-position and a second nitrogen at the 4-position relative to the fusion bond. This arrangement creates distinctive electronic properties compared to other isomers:
Table 1: Comparative Analysis of Pyrrolopyridine Isomers
Isomer | Nitrogen Positions | Dipole Moment (D) | Hydrogen Bonding Capacity | Representative Bioactive Compound |
---|---|---|---|---|
Pyrrolo[3,2-b]pyridine | 1,4 | 4.1 | Dual H-bond donor/acceptor | 3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine |
Pyrrolo[3,4-c]pyridine | 1,3 | 3.8 | Primarily H-bond acceptor | Antidiabetic derivatives |
Pyrrolo[2,3-b]pyridine | 1,5 | 4.3 | Dual H-bond donor/acceptor | Camptothecin analogs |
Pyrrolo[2,3-c]pyridine | 3,4 | 3.9 | Primarily H-bond donor | JAK inhibitors [10] |
The 7-methoxy-substituted derivative of pyrrolo[3,2-b]pyridine exhibits enhanced metabolic stability compared to unsubstituted analogs due to the electron-donating methoxy group, which reduces oxidative degradation. The 3-iodo substitution provides a heavy atom at the electron-rich position, creating a synthetic handle for cross-coupling reactions while simultaneously influencing the compound's electronic distribution through inductive effects. The specific molecular characteristics of 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine include:
Table 2: Molecular Characteristics of 3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Property | Value | Experimental/Computational Source |
---|---|---|
CAS Registry Number | 1190318-85-4 [1] [8] | Commercial suppliers |
Molecular Formula | C₈H₇IN₂O | Elemental analysis |
Molecular Weight | 274.06 g/mol | Mass spectrometry |
SMILES Notation | COC₁=C(NC=C₂I)C₂=NC=C₁ | Computational chemistry |
Hydrogen Bond Donors | 1 (N-H group) | Quantum chemical calculation |
Hydrogen Bond Acceptors | 3 (N, N, O) | Quantum chemical calculation |
LogP (Octanol-Water) | 1.92 ± 0.32 | Chromatographic measurement |
Topological Polar Surface Area | 41.6 Ų | Computational modeling |
The molecular conformation shows near-planarity of the bicyclic system with a slight puckering at the pyrrole ring. This planarity facilitates π-stacking interactions with aromatic residues in protein binding sites. X-ray crystallographic analysis of related analogs demonstrates that the iodine atom creates significant steric bulk at the 3-position, forcing orthogonal orientation of substituents in synthetic intermediates. The methoxy group at the 7-position adopts coplanar orientation with the pyridine ring, maximizing resonance effects and creating a distinctive hydrogen-bonding acceptor region.
Halogenation of heterocyclic scaffolds serves multiple strategic purposes in drug design, including modulation of lipophilicity, enhancement of metabolic stability, and direct participation in target interactions. In pyrrolo[3,2-b]pyridine systems, iodine at the 3-position provides distinctive advantages over lighter halogens:
Steric and Electronic Effects: The large atomic radius of iodine (198 pm) creates significant van der Waals interactions within hydrophobic binding pockets, while its moderate electron-withdrawing nature (Hammett σₘ = 0.35) polarizes the C-I bond, facilitating halogen bonding interactions with carbonyl oxygen atoms and nitrogen lone pairs in biological targets. This dual capability makes iodinated derivatives particularly valuable for engaging shallow protein surfaces that lack deep hydrophobic pockets.
Synthetic Versatility: The C-I bond undergoes efficient palladium-catalyzed cross-coupling reactions, enabling rapid structural diversification. Suzuki-Miyaura, Stille, and Sonogashira reactions readily transform the 3-iodo derivative into aryl, heteroaryl, alkenyl, and alkynyl analogs for structure-activity relationship studies. This synthetic utility has established 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-85-4) as a key building block in medicinal chemistry programs, available commercially with cold-chain transportation protocols to maintain stability [1] [8].
Biological Activity Enhancement: Introduction of iodine at the 3-position significantly enhances the biological activity of pyrrolopyridine derivatives. In kinase inhibitors, the iodine atom occupies a hydrophobic region adjacent to the ATP-binding hinge segment, improving target affinity and selectivity. This modification has proven particularly valuable in the development of:
Table 3: Research Applications of Halogenated Pyrrolopyridine Derivatives
Biological Target | Derivative Structure | Observed Effect | Research Application |
---|---|---|---|
ENPP1 (Ectonucleotide pyrophosphatase/phosphodiesterase 1) | Pyrrolopyridine derivatives with 3-halo substituents | IC₅₀ = 25.0 nM; STING pathway activation [2] | Cancer immunotherapy |
JAK1 (Janus Kinase 1) | 3-Substituted pyrrolo[3,2-b]pyridines | Enhanced binding affinity over tofacitinib [10] | Autoimmune disorder therapeutics |
GPR119 (Orphan G-protein coupled receptor) | Pyrrolo[3,4-c]pyridine analogs | EC₅₀ = 0.016 µM in cAMP assay | Type 2 diabetes treatment |
Aldose Reductase | 6-Methylpyrrolo[3,4-c]pyridine-1,3-diones | IC₅₀ = 1.4-2.5 µM | Diabetic complication management |
The pharmacophore model for halogenated pyrrolopyridines comprises three critical elements: (1) the pyrrolopyridine core as a purine isostere for hinge region binding in kinases, (2) the halogen atom (particularly iodine) for hydrophobic pocket occupation and halogen bonding, and (3) the methoxy group for metabolic stabilization and electronic modulation. This arrangement creates a versatile template that maintains activity across diverse target classes while enabling selectivity through strategic substitution.
Recent studies have demonstrated the utility of 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine as a precursor to N-methylated analogs (e.g., 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine, CAS 2739789-74-1) that show enhanced cellular permeability due to reduced hydrogen-bonding donor capacity [5]. The methylated derivative maintains the critical iodine atom while blocking potential metabolic N-oxidation, highlighting the strategic value of the halogenated scaffold in optimizing drug-like properties.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1